![molecular formula C17H15ClN2 B12550408 N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline CAS No. 668985-88-4](/img/structure/B12550408.png)
N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline typically involves the condensation of 3-chloroindole-2-carbaldehyde with 2,6-dimethylaniline under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects . The exact molecular targets and pathways may vary depending on the specific biological context.
類似化合物との比較
N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: Known for its antiviral properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
668985-88-4 |
|---|---|
分子式 |
C17H15ClN2 |
分子量 |
282.8 g/mol |
IUPAC名 |
1-(3-chloro-1H-indol-2-yl)-N-(2,6-dimethylphenyl)methanimine |
InChI |
InChI=1S/C17H15ClN2/c1-11-6-5-7-12(2)17(11)19-10-15-16(18)13-8-3-4-9-14(13)20-15/h3-10,20H,1-2H3 |
InChIキー |
YVNYBQXMCLNVPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N=CC2=C(C3=CC=CC=C3N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


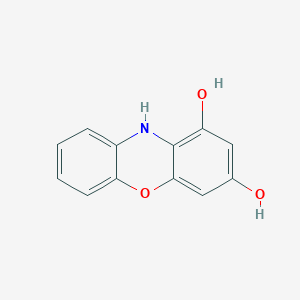
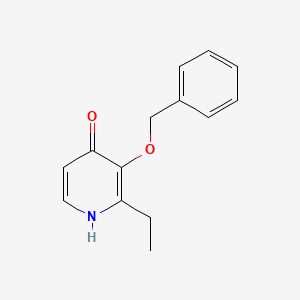
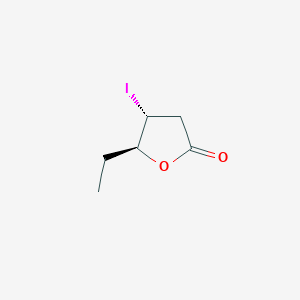

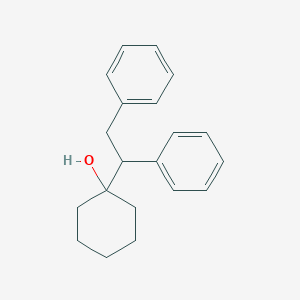
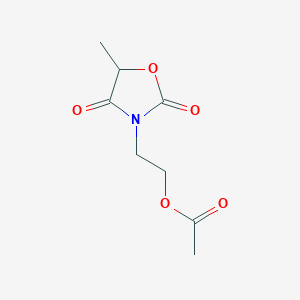
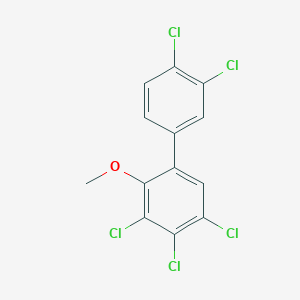



![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)

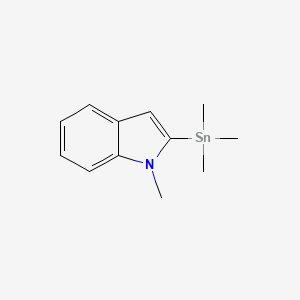
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
